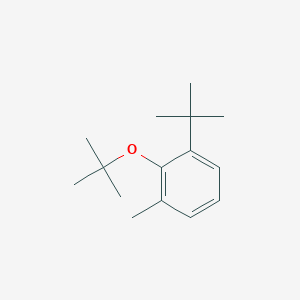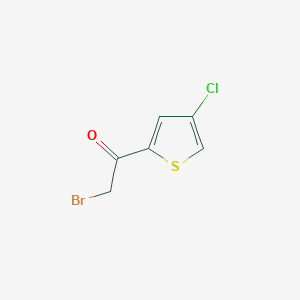
2-(1-Bromoethenyl)-6-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromoethenyl)-6-methoxynaphthalene: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromoethenyl group at the second position and a methoxy group at the sixth position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethenyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by the introduction of the ethenyl group. One common method is the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to form the bromo derivative. This intermediate is then subjected to a reaction with acetylene or a similar ethenylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethenylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromoethenyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic compounds are commonly used.
Addition Reactions: Electrophiles like halogens, acids, or alkylating agents are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while addition of a halogen may result in a dihalo compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromoethenyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(1-Bromoethenyl)-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromoethenyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromoethenyl)naphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of the bromoethenyl group, resulting in different applications and reactivity.
2-(1-Bromoethyl)-6-methoxynaphthalene: Has an ethyl group instead of an ethenyl group, affecting its chemical behavior.
Uniqueness
2-(1-Bromoethenyl)-6-methoxynaphthalene is unique due to the combination of the bromoethenyl and methoxy groups, which confer specific reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
77301-44-1 |
|---|---|
Molekularformel |
C13H11BrO |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
2-(1-bromoethenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1H2,2H3 |
InChI-Schlüssel |
PKFQUBCLNIRBNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)











